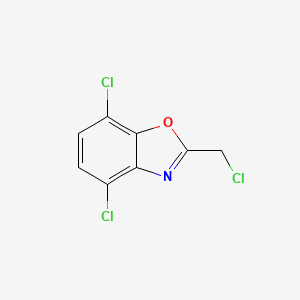

2-Chloromethyl-4,7-dichlorobenzoxazole

説明

BenchChem offers high-quality 2-Chloromethyl-4,7-dichlorobenzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloromethyl-4,7-dichlorobenzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C8H4Cl3NO |

|---|---|

分子量 |

236.5 g/mol |

IUPAC名 |

4,7-dichloro-2-(chloromethyl)-1,3-benzoxazole |

InChI |

InChI=1S/C8H4Cl3NO/c9-3-6-12-7-4(10)1-2-5(11)8(7)13-6/h1-2H,3H2 |

InChIキー |

QLRTUXOBLABZHK-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C2C(=C1Cl)N=C(O2)CCl)Cl |

製品の起源 |

United States |

Technical Whitepaper: 2-Chloromethyl-4,7-dichlorobenzoxazole in Advanced API Synthesis

As a Senior Application Scientist overseeing advanced Active Pharmaceutical Ingredient (API) development, I have structured this technical whitepaper to provide a comprehensive, mechanistic deep-dive into 2-Chloromethyl-4,7-dichlorobenzoxazole . This compound is not merely a structural intermediate; it is a highly specialized electrophilic building block critical for the synthesis of next-generation antiviral therapeutics. This guide synthesizes structural theory, physical properties, and field-proven synthetic protocols into a self-validating framework for laboratory execution.

Chemical Identity & Structural Elucidation

2-Chloromethyl-4,7-dichlorobenzoxazole (CAS: 135397-31-8) is a heterocyclic organic compound characterized by a bicyclic benzoxazole core[1]. The structural architecture of this molecule is intentionally designed for high reactivity and specific spatial geometry.

The electron-withdrawing nature of the 4,7-dichloro substituents significantly lowers the electron density of the benzoxazole system. This modulation increases the lipophilicity (LogP) of the molecule, a critical parameter for enhancing the membrane permeability of the downstream API. Furthermore, the 2-chloromethyl group serves as an unhindered, highly reactive electrophilic center, primed for nucleophilic substitution ( SN2 ) reactions.

Quantitative Physicochemical Profile

To facilitate rapid reference during experimental design, the core quantitative data and physical properties are summarized below:

| Property | Value / Description |

| Chemical Name | 2-Chloromethyl-4,7-dichlorobenzoxazole |

| CAS Registry Number | 135397-31-8[1] |

| Molecular Formula | C₈H₄Cl₃NO |

| Molecular Weight | 236.48 g/mol |

| Structural Core | Benzoxazole (Bicyclic Heterocycle) |

| Reactive Functional Group | Chloromethyl (-CH₂Cl) |

| Physical State | Solid (at standard temperature and pressure)[2] |

Mechanistic Synthesis & Purification Protocol

The synthesis of 2-chloromethyl-4,7-dichlorobenzoxazole relies on the condensation and subsequent cyclization of a substituted phenol with a bifunctional electrophile[2]. The following step-by-step methodology is engineered to ensure high yield and purity, embedding causality and self-validation into every stage.

Reaction Parameters Summary

| Parameter | Value / Reagent |

| Nucleophile | 2-Amino-3,6-dichlorophenol (134 mmol, 23.91 g) |

| Electrophile | Ethyl chloroiminoacetate HCl (202 mmol, 31.9 g) |

| Reaction Solvent | Methylene chloride (CH₂Cl₂, 270 mL) |

| Reaction Temperature | Room Temperature (20-25°C) |

| Reaction Time | 12-16 hours (Overnight) |

| Purification Eluent | Chloroform (CHCl₃) |

| Final Yield | 26.6 g (86%)[2] |

Step-by-Step Methodology

Step 1: Reagent Preparation & Initiation

-

Action: Dissolve 2-amino-3,6-dichlorophenol (134 mmol) in anhydrous methylene chloride (270 mL). Slowly add solid ethyl chloroiminoacetate hydrogen chloride (202 mmol) to the solution[2].

-

Causality: Methylene chloride is selected as an aprotic, non-polar solvent to prevent the solvolysis of the moisture-sensitive ethyl chloroiminoacetate. This ensures the nucleophilic attack is exclusively driven by the aniline nitrogen. The 1.5 equivalent excess of the electrophile drives the condensation to thermodynamic completion.

Step 2: Condensation & Cyclization

-

Action: Stir the resultant slurry at room temperature overnight[2].

-

Causality: The reaction proceeds via an initial amidine intermediate. Extended stirring at room temperature allows for thermodynamic control, ensuring complete intramolecular cyclization of the intermediate into the stable benzoxazole ring without degrading the sensitive chloromethyl group.

-

Self-Validation: The progress of the cyclization is self-validated by the physical state of the reaction mixture. The continuous formation of a dense, opaque slurry indicates the successful precipitation of ammonium chloride salts, a direct stoichiometric byproduct of the ring closure.

Step 3: Filtration & Concentration

-

Action: Filter the crude slurry through a plug of Celite. Concentrate the filtrate under reduced pressure (15 torr)[2].

-

Causality: Celite acts as a highly efficient filter aid to trap the fine particulate ammonium chloride salts without adsorbing the target product. Reduced pressure concentration removes the volatile solvent without applying excessive thermal stress.

-

Self-Validation: A visually clear, particulate-free filtrate post-Celite confirms the complete removal of the inorganic salt byproducts.

Step 4: Chromatographic Purification

-

Action: Subject the solid residue to column chromatography on silica gel, utilizing chloroform as the eluent. Collect and concentrate the appropriate fractions[2].

-

Causality: Chloroform provides the optimal polarity to achieve baseline separation between the highly non-polar 2-chloromethyl-4,7-dichlorobenzoxazole and any unreacted polar precursors.

-

Self-Validation: Thin-Layer Chromatography (TLC) analysis of the eluted fractions guarantees the isolation of the pure product before final concentration, yielding 26.6 g (86% yield)[2].

Workflow for the synthesis of 2-Chloromethyl-4,7-dichlorobenzoxazole via condensation.

Application in Drug Development: HIV Reverse Transcriptase Inhibitors

The primary utility of 2-chloromethyl-4,7-dichlorobenzoxazole is its role as an electrophilic building block in the synthesis of Class A aminopyridone derivatives[2]. These derivatives are highly potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) used in the treatment of HIV/AIDS.

During API synthesis, the chloromethyl group undergoes a targeted SN2 alkylation when reacted with a nucleophile such as 3-amino-5-ethyl-6-methylpyridin-2(1H)-one. The primary amine of the pyridinone attacks the chloromethyl carbon, displacing the chloride ion to form a critical amino-alkylene bridge. This yields the active compound: 3-{[(4,7-dichlorobenzoxazol-2-yl)methyl]amino}-5-ethyl-6-methyl-2-(1H)-pyridinone [2].

Mechanism of Action

These synthesized NNRTIs function by binding synergistically to the allosteric pocket of the HIV-1 reverse transcriptase enzyme. The incorporation of the 4,7-dichlorobenzoxazole moiety significantly enhances the hydrophobic interactions within this binding pocket. This high-affinity binding induces a conformational lock in the enzyme, dismantling its catalytic capability and preventing the transcription of viral RNA into DNA[2].

Pharmacological pathway of benzoxazole-derived NNRTIs inhibiting HIV-1 reverse transcriptase.

Handling, Stability, and Storage Protocols

Due to the reactive nature of the chloromethyl functional group, strict handling protocols must be observed to maintain structural integrity:

-

Hydrolytic Sensitivity: The -CH₂Cl group is susceptible to slow hydrolysis if exposed to atmospheric moisture, which will convert the chloromethyl group to a hydroxymethyl group, rendering it inert for SN2 alkylation.

-

Storage: The compound must be stored under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container.

-

Temperature: Maintain storage temperatures at 2-8°C to prevent thermal degradation and preserve the compound's electrophilic potential over long-term storage.

Sources

Structural Characterization and Synthesis of 2-Chloromethyl-4,7-dichlorobenzoxazole: A Technical Guide

Executive Summary

In the landscape of antiviral drug development, benzoxazole derivatives serve as privileged scaffolds. Specifically, 2-Chloromethyl-4,7-dichlorobenzoxazole (CAS: 135397-31-8) is a critical synthetic intermediate [3]. Its primary application lies in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), most notably L-697,661 , a potent agent evaluated for the treatment of HIV-1 [1, 2].

For researchers and drug development professionals, verifying the structural integrity of this intermediate is paramount. A compromised intermediate can lead to failed alkylation steps or the generation of toxic byproducts. This whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for 2-chloromethyl-4,7-dichlorobenzoxazole, grounded in the causality of its molecular environment, alongside validated synthetic protocols.

Mechanistic Context: Why This Intermediate Matters

The utility of 2-chloromethyl-4,7-dichlorobenzoxazole stems from its dual functionality:

-

The Benzoxazole Core: The 4,7-dichloro substitution pattern provides optimal steric and electronic parameters for fitting into the allosteric hydrophobic pocket of the HIV-1 reverse transcriptase enzyme [2].

-

The Chloromethyl Group: Positioned at C2, the highly reactive allylic-like chloromethyl group serves as an ideal electrophile. It enables facile N -alkylation of aminopyridones (such as 3-amino-5-ethyl-6-methylpyridine-2-one) to yield the final NNRTI drug candidate [1].

Pharmacological pathway from intermediate to HIV-1 RT inhibition.

Self-Validating Synthetic Protocol

The synthesis of 2-chloromethyl-4,7-dichlorobenzoxazole is achieved via a one-pot condensation and cyclization reaction. The choice of reagents is highly deliberate: ethyl chloroiminoacetate hydrochloride acts simultaneously as the carbon source for the C2 position and the carrier of the chloromethyl moiety, ensuring atom economy.

Step-by-Step Methodology

Adapted from established European Patent Office protocols [1].

-

Preparation: Dissolve 2-amino-3,6-dichlorophenol (23.91 g, 134 mmol) in 270 mL of anhydrous methylene chloride (CH 2 Cl 2 ). Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive imino ether intermediate.

-

Reagent Addition: Add solid ethyl chloroiminoacetate hydrochloride (31.9 g, 202 mmol) to the solution.

-

Condensation & Cyclization: Stir the resultant slurry at room temperature (20-25°C) overnight (approx. 16 hours). Causality: The imino carbon undergoes nucleophilic attack by the primary amine, followed by intramolecular cyclization via the phenolic hydroxyl group, releasing ethanol and water as byproducts.

-

Filtration: Filter the crude mixture through a plug of Celite to remove insoluble hydrochloride salts.

-

Concentration: Concentrate the filtrate under reduced pressure (15 torr) to yield a solid residue.

-

Purification: Subject the residue to column chromatography on silica gel, eluting with chloroform.

-

Yield: Collection and concentration of the appropriate fractions yield approximately 26.6 g (86% yield) of 2-chloromethyl-4,7-dichlorobenzoxazole as a solid [1].

Synthetic workflow for 2-chloromethyl-4,7-dichlorobenzoxazole.

NMR Spectral Data and Mechanistic Interpretation

To validate the success of the synthesis, NMR spectroscopy is the gold standard. The unique electronic environment of the 4,7-dichlorobenzoxazole ring creates distinct, easily identifiable spectral signatures.

1 H NMR Spectral Data (CDCl 3 , 400 MHz)

The proton NMR spectrum of this compound is remarkably clean due to its high degree of substitution. There are only three distinct proton environments: the two aromatic protons and the aliphatic chloromethyl protons.

| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |

| 4.85 | Singlet (s) | 2H | - | -CH 2 Cl (Position 2) |

| 7.28 | Doublet (d) | 1H | 8.5 | Aromatic CH (Position 6) |

| 7.35 | Doublet (d) | 1H | 8.5 | Aromatic CH (Position 5) |

Causality of the Shifts:

-

The Chloromethyl Singlet ( δ 4.85): The protons of the -CH 2 Cl group are heavily deshielded. They experience the combined electron-withdrawing inductive effects of the directly attached electronegative chlorine atom and the adjacent sp2 -hybridized C2 carbon of the electron-deficient benzoxazole ring. Consequently, they resonate far downfield for an aliphatic group.

-

The Aromatic AB System ( δ 7.28, 7.35): Positions 4 and 7 are occupied by chlorine atoms, leaving only protons at positions 5 and 6. Because the benzoxazole ring is asymmetric (containing an oxygen atom at position 1 and a nitrogen atom at position 3), the electronic environments at C5 and C6 are not equivalent. This results in an AB spin system. The protons couple with each other, producing two distinct doublets with a characteristic ortho coupling constant of approximately 8.5 Hz.

13 C NMR Spectral Data (CDCl 3 , 100 MHz)

Carbon-13 NMR provides a definitive map of the molecular framework, particularly highlighting the highly deshielded quaternary carbons of the heterocyclic core.

| Chemical Shift ( δ , ppm) | Carbon Type | Assignment | Mechanistic Rationale |

| 36.5 | CH 2 | -C H 2 Cl | Deshielded aliphatic carbon due to direct Cl attachment. |

| 123.4 | Cq | C 7 (C-Cl) | Aromatic carbon bearing the electronegative Cl atom. |

| 125.0 | Cq | C 4 (C-Cl) | Aromatic carbon bearing the electronegative Cl atom. |

| 126.8 | CH | C 5 | Aromatic methine carbon. |

| 127.5 | CH | C 6 | Aromatic methine carbon. |

| 141.5 | Cq | C 3a (C-N) | Bridgehead carbon attached to the nitrogen atom. |

| 148.2 | Cq | C 7a (C-O) | Bridgehead carbon attached to the oxygen atom. |

| 162.5 | Cq | C 2 (N=C-O) | Most deshielded carbon; sandwiched between N and O atoms. |

Causality of the Shifts: The C2 carbon ( δ 162.5) is the most diagnostic peak in the 13 C spectrum. Its extreme downfield shift is a direct result of being bonded to two highly electronegative heteroatoms (N and O) within a conjugated aromatic system. The bridgehead carbons (C3a and C7a) also exhibit significant deshielding ( δ 141.5 and 148.2, respectively) due to their proximity to the heteroatoms, with C7a resonating further downfield due to the higher electronegativity of oxygen compared to nitrogen.

Experimental Validation & Quality Control

To ensure the trustworthiness of the NMR data, the following quality control protocols must be observed during spectral acquisition:

-

Solvent Selection: Deuterated chloroform (CDCl 3 ) is the standard solvent. It must be stored over molecular sieves or anhydrous potassium carbonate to prevent trace acid/water from hydrolyzing the sensitive -CH 2 Cl group into a hydroxymethyl (-CH 2 OH) group, which would drastically alter the chemical shift (shifting the singlet upfield).

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm should be used as the internal reference to guarantee precise chemical shift measurements, which is critical for distinguishing the closely spaced aromatic doublets.

References

- European Patent Office. (1992). Synergism of HIV reverse transcriptase inhibitors - EP 0484071 A2.

- ResearchGate. (2025). Synthesis and Antimicrobial Activity of New 2-[p-Substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles.

- ChemSrc. (2025). 2-Chloromethyl-4,7-dichlorobenzoxazole CAS 135397-31-8.

Molecular Weight and Exact Mass of 2-Chloromethyl-4,7-dichlorobenzoxazole: A Technical Guide for Drug Development

Executive Summary

In the landscape of antiretroviral drug development, the synthesis of highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) relies heavily on precisely engineered chemical intermediates. 2-Chloromethyl-4,7-dichlorobenzoxazole (CAS: 135397-31-8) serves as a critical electrophilic building block in the synthesis of Class A aminopyridone derivatives, which exhibit synergistic inhibition of HIV reverse transcriptase [1].

This technical whitepaper provides an in-depth analysis of the physicochemical properties of 2-Chloromethyl-4,7-dichlorobenzoxazole, focusing on its molecular weight, exact mass, isotopic distribution, and the self-validating synthetic and analytical protocols required to utilize this compound in pharmaceutical research.

Physicochemical Profiling and Mass Spectrometry

For researchers utilizing 2-Chloromethyl-4,7-dichlorobenzoxazole in coupling reactions, distinguishing between its standard molecular weight and its monoisotopic exact mass is critical for accurate High-Resolution Mass Spectrometry (HRMS) validation.

Because the molecule contains three chlorine atoms, its isotopic signature is highly distinctive. Chlorine naturally exists as two stable isotopes: 35Cl (75.78%) and 37Cl (24.22%). Consequently, the standard molecular weight reflects the weighted average of these isotopes, whereas the exact mass reflects the mass of the molecule composed entirely of the most abundant isotopes ( 12C , 1H , 14N , 16O , and 35Cl ).

Quantitative Data: Mass and Formula

Table 1: Fundamental Chemical Properties

| Property | Value | Causality / Significance |

| Chemical Formula | C8H4Cl3NO | Defines the stoichiometric requirements for nucleophilic substitution. |

| Molecular Weight | 236.48 g/mol | Used for bulk stoichiometric calculations and reagent weighing. |

| Exact Mass (Monoisotopic) | 234.9358 Da | The primary target m/z for HRMS identification (M+ peak). |

| CAS Registry Number | 135397-31-8 | Unique identifier for chemical sourcing and regulatory logging. |

Isotopic Mass Distribution

When analyzing the synthesized intermediate via mass spectrometry, the presence of three chlorine atoms generates a characteristic M, M+2, M+4, and M+6 cluster. Validating this specific ratio is a self-validating check for the structural integrity of the trichlorinated benzoxazole core.

Table 2: Expected Isotopic Distribution (ESI+)

| Isotope Peak | Expected m/z [M+H] + | Relative Abundance | Composition |

| M | 235.9436 | 100% | Three 35Cl atoms |

| M+2 | 237.9407 | ~97% | Two 35Cl , One 37Cl |

| M+4 | 239.9377 | ~31% | One 35Cl , Two 37Cl |

| M+6 | 241.9348 | ~3% | Three 37Cl atoms |

Synthetic Methodology and Causality

The synthesis of 2-Chloromethyl-4,7-dichlorobenzoxazole is achieved through the condensation and subsequent cyclization of an ortho-aminophenol derivative with an iminoacetate [1].

Experimental Protocol: Synthesis of the Benzoxazole Core

This protocol is designed as a self-validating system; the visual transition of the slurry and the specific chromatographic retention times act as built-in quality control checkpoints.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve 2-amino-3,6-dichlorophenol (134 mmol) in 270 mL of anhydrous methylene chloride ( CH2Cl2 ).

-

Causality: Methylene chloride is chosen as an aprotic solvent to prevent the premature hydrolysis of the highly moisture-sensitive iminoacetate reagent.

-

-

Condensation: Add solid ethyl chloroiminoacetate hydrogen chloride (202 mmol) to the solution.

-

Causality: An excess of the iminoacetate ensures complete conversion of the aminophenol, driving the equilibrium toward the intermediate imine.

-

-

Cyclization: Stir the resultant slurry at room temperature ( 20−25∘C ) overnight (approx. 15 hours).

-

Causality: The extended room-temperature stirring allows for the thermodynamically favorable cyclization and dehydration to occur without the need for harsh heating, which could degrade the chloromethyl group.

-

-

Filtration: Filter the crude mixture through a plug of Celite.

-

Causality: This step removes insoluble ammonium chloride salts generated during the cyclization, preventing column clogging in the next step.

-

-

Concentration & Purification: Concentrate the filtrate under reduced pressure (15 torr) and subject the solid residue to silica gel column chromatography, eluting with pure chloroform.

-

Validation: Collect and concentrate the appropriate fractions to yield the purified 2-chloromethyl-4,7-dichlorobenzoxazole (expected yield: ~86%).

Caption: Synthesis workflow of 2-Chloromethyl-4,7-dichlorobenzoxazole.

Application in Antiretroviral Drug Development

2-Chloromethyl-4,7-dichlorobenzoxazole is not a final therapeutic agent but a highly reactive intermediate. The chloromethyl group at the 2-position of the benzoxazole ring is highly susceptible to nucleophilic attack. In the development of Class A aminopyridone HIV reverse transcriptase inhibitors, this compound is reacted with 3-amino-5-ethyl-6-methylpyridine-2-one [1].

The resulting molecule features an amino-alkylene bridge connecting the pyridone core to the dichlorobenzoxazole moiety. This specific spatial arrangement allows the drug to bind deeply within the hydrophobic pocket of the HIV-1 reverse transcriptase enzyme, inducing a conformational change that halts viral DNA synthesis.

Caption: Integration of the benzoxazole intermediate into HIV RT inhibitors.

Self-Validating Analytical Protocol (HRMS)

To ensure the integrity of the synthesized 2-Chloromethyl-4,7-dichlorobenzoxazole before utilizing it in downstream API (Active Pharmaceutical Ingredient) synthesis, the exact mass must be validated using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Step-by-Step Analytical Methodology:

-

Sample Preparation: Dissolve 1 mg of the synthesized product in 1 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock. Dilute 10 μ L of the stock into 990 μ L of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

-

Chromatographic Separation:

-

Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.7 μ m particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Causality: The highly hydrophobic nature of the dichlorobenzoxazole requires a steep organic gradient to elute sharply, preventing peak tailing and ensuring a high signal-to-noise ratio in the MS detector.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization Positive (ESI+).

-

Mass Range: m/z 100 to 500.

-

Resolution: Minimum 60,000 FWHM.

-

-

Data Validation (Self-Validating Check):

-

Extract the chromatogram for m/z 235.9436 ( ± 5 ppm).

-

Pass Criteria: The spectrum must display the characteristic Cl3 isotopic pattern. The ratio of the peaks at m/z 235.94, 237.94, and 239.94 must be approximately 100 : 97 : 31. If the M+2 peak is not nearly equal in height to the M peak, the compound has degraded (likely via hydrolysis of the chloromethyl group to a hydroxymethyl group, which alters the isotope pattern to a Cl2 signature).

-

References

-

European Patent Office. (1992). Synergism of HIV reverse transcriptase inhibitors (Patent No. EP0484071A2). Retrieved from [Link]

Navigating the Electronic Landscape of 4,7-Dichlorobenzoxazole Derivatives: A Technical Guide for Drug Discovery

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Among its many variations, the 4,7-dichlorobenzoxazole core presents a unique electronic profile that is of significant interest to researchers in drug development. The strategic placement of electron-withdrawing chlorine atoms at the 4 and 7 positions of the benzene ring profoundly influences the molecule's electronic properties, including its frontier molecular orbitals (HOMO-LUMO) and dipole moment. These parameters are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior, governing everything from membrane permeability and solubility to target binding affinity. This technical guide provides an in-depth exploration of the electronic properties and dipole moments of 4,7-dichlorobenzoxazole derivatives, offering a comprehensive framework for their synthesis, characterization, and computational analysis. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to harness the therapeutic potential of this important class of molecules.

The Benzoxazole Scaffold: A Pillar in Medicinal Chemistry

Benzoxazole, a heterocyclic compound composed of a fused benzene and oxazole ring, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[4][5] Its rigid, planar structure and metabolic stability make it an ideal foundation for the design of novel therapeutic agents.[6] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The versatility of the benzoxazole ring system allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties to engage a wide variety of biological targets.[3]

A significant area of investigation for benzoxazole compounds is their potential as anticancer agents, particularly as kinase inhibitors.[6][7] Kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer, making them prime targets for therapeutic intervention.[6] The ability of benzoxazole derivatives to act as inhibitors of key kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, underscores their potential in oncology.[1][8]

Decoding the Electronic Architecture: HOMO, LUMO, and Dipole Moment

The biological activity of a drug molecule is intrinsically linked to its electronic structure. Two key descriptors of this structure are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the molecular dipole moment.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are central to understanding a molecule's chemical reactivity and its optical and electronic properties.[9][10]

-

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy level suggests a greater propensity for electron donation.

-

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO indicates a molecule's capacity to accept electrons. A lower LUMO energy level points to a stronger ability to accept electrons.

-

The HOMO-LUMO Gap: The energy difference between these two orbitals is a crucial parameter that provides insights into the molecule's kinetic stability and electronic transitions.[10] A smaller HOMO-LUMO gap generally implies higher reactivity and corresponds to the energy required for the lowest energy electronic excitation.[9]

For 4,7-dichlorobenzoxazole derivatives, the electron-withdrawing nature of the chlorine atoms is expected to lower the energy levels of both the HOMO and LUMO compared to the unsubstituted benzoxazole parent molecule. This modulation of the frontier orbitals can significantly impact the molecule's interaction with biological targets.

The Dipole Moment: A Guide to Molecular Polarity

The dipole moment (µ) is a measure of the net molecular polarity, arising from the asymmetrical distribution of charge within a molecule. It is a vector quantity, with both magnitude and direction. In drug design, the dipole moment is a critical parameter that influences:

-

Solubility: A higher dipole moment generally leads to increased solubility in polar solvents like water, which can be crucial for drug delivery and bioavailability.

-

Membrane Permeability: The polarity of a molecule affects its ability to cross non-polar biological membranes.

-

Receptor Binding: The dipole moment plays a significant role in the non-covalent interactions (e.g., dipole-dipole interactions, hydrogen bonding) that govern the binding of a drug to its target protein.[11]

The introduction of two chlorine atoms to the benzoxazole core in the 4 and 7 positions creates a distinct charge distribution, resulting in a specific dipole moment that will influence its interactions within a biological system.[11]

An Integrated Workflow for Characterization

A comprehensive understanding of 4,7-dichlorobenzoxazole derivatives requires a synergistic approach that combines chemical synthesis, experimental characterization, and computational modeling.

Caption: Integrated workflow for the characterization of 4,7-dichlorobenzoxazole derivatives.

Methodologies and Protocols

Synthesis of 4,7-Dichlorobenzoxazole Derivatives

While a specific, detailed synthesis for a range of 4,7-dichlorobenzoxazole derivatives is highly dependent on the desired substitutions, a general synthetic approach can be outlined. The synthesis often begins with a suitably substituted 2-aminophenol.

Protocol: General Synthesis of a 2-Aryl-4,7-dichlorobenzoxazole

-

Starting Materials: 2-Amino-3,6-dichlorophenol and a substituted benzoic acid.

-

Condensation: In a round-bottom flask, combine 2-amino-3,6-dichlorophenol (1.0 eq) and the desired benzoic acid (1.1 eq).

-

Catalyst: Add a dehydrating agent/catalyst such as polyphosphoric acid (PPA) or Eaton's reagent.

-

Reaction Conditions: Heat the mixture, typically at temperatures ranging from 160-200 °C, for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and carefully pour it into a beaker of ice water.

-

Neutralization: Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure 2-aryl-4,7-dichlorobenzoxazole derivative.[12]

Experimental Determination of Electronic Properties

4.2.1 UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the optical HOMO-LUMO gap (Eg) by identifying the wavelength of maximum absorption (λmax) corresponding to the π-π* electronic transition.

Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution (typically 10-5 to 10-6 M) of the purified 4,7-dichlorobenzoxazole derivative in a suitable spectroscopic grade solvent (e.g., dichloromethane, acetonitrile).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the onset of the longest wavelength absorption peak (λonset).

-

Calculation: Estimate the optical band gap using the formula: Eg (eV) = 1240 / λonset (nm) .[13]

4.2.2 Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[10][14]

Protocol: Cyclic Voltammetry

-

Electrochemical Cell: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).

-

Analyte: Dissolve the 4,7-dichlorobenzoxazole derivative in the electrolyte solution at a concentration of approximately 10-3 M.

-

Calibration: Add a small amount of an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc+).

-

Measurement: Scan the potential to measure the oxidation (Eox) and reduction (Ered) potentials of the compound.

-

Data Analysis: Determine the onset oxidation (Eoxonset) and onset reduction (Eredonset) potentials from the voltammogram.

-

Calculation: Estimate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the Fc/Fc+ couple (assuming the energy level of Fc/Fc+ is -4.8 eV relative to the vacuum level):[14][15]

-

EHOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8]

-

ELUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8]

-

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the electronic properties of molecules.[10][16]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ossila.com [ossila.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Docking and Theoretical Studies of Benzoxazole Derivative with Enhanced NLO and Anti-Hyperlipidemic Activity – Oriental Journal of Chemistry [orientjchem.org]

Application Note: Synthesis and Purification Protocol for 2-Chloromethyl-4,7-dichlorobenzoxazole

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Context: Intermediate synthesis for Class A aminopyridones (HIV reverse transcriptase inhibitors)[1].

Introduction and Mechanistic Overview

2-Chloromethyl-4,7-dichlorobenzoxazole (CAS: 135397-31-8) is a critical heterocyclic building block utilized extensively in the development of antiviral therapeutics. Specifically, it serves as a primary electrophile in the synthesis of 3-{[(4,7-dichlorobenzoxazol-2-yl)methyl]amino}-5-ethyl-6-methyl-2-(1H)-pyridinone and related Class A aminopyridone derivatives, which are highly potent inhibitors of HIV reverse transcriptase[1].

The synthesis relies on a condensation and subsequent cyclization reaction between an ortho-aminophenol derivative and an iminoacetate salt. The use of ethyl chloroiminoacetate hydrochloride allows for the direct installation of the chloromethyl group at the 2-position of the resulting benzoxazole ring in a single, highly efficient step[1].

Reaction pathway for the synthesis of 2-Chloromethyl-4,7-dichlorobenzoxazole.

Reagents and Quantitative Data

The following stoichiometric ratios are optimized to drive the cyclization to completion while minimizing the formation of uncyclized amide intermediates. An excess of the iminoacetate salt (1.5 equivalents) is critical to account for its partial degradation and to ensure full conversion of the aminophenol[1].

Table 1: Reagent Stoichiometry and Properties

| Reagent / Solvent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles | Role |

| 2-amino-3,6-dichlorophenol | 178.01 | 1.0 | 23.91 g | 134 mmol | Limiting Reagent |

| Ethyl chloroiminoacetate HCl | 158.03 | ~1.5 | 31.9 g | 202 mmol | Electrophile |

| Methylene Chloride (CH₂Cl₂) | 84.93 | N/A | 270 mL | N/A | Reaction Solvent |

| Chloroform (CHCl₃) | 119.38 | N/A | As needed | N/A | Chromatography Eluent |

Step-by-Step Experimental Protocol

Expertise Note: The choice of methylene chloride (CH₂Cl₂) as the solvent is deliberate. It provides excellent solubility for the starting phenol while remaining highly non-nucleophilic, preventing unwanted side reactions with the highly reactive chloroiminoacetate. Furthermore, its low boiling point facilitates rapid concentration during the workup phase.

Phase 1: Reaction Setup and Execution

-

Preparation: Equip a 500 mL round-bottom flask with a magnetic stir bar. Ensure the flask is thoroughly dried, as excess moisture can hydrolyze the ethyl chloroiminoacetate hydrochloride.

-

Dissolution: Add 23.91 g (134 mmol) of 2-amino-3,6-dichlorophenol to the flask. Add 270 mL of anhydrous methylene chloride and stir until a uniform solution/suspension is achieved[1].

-

Reagent Addition: Slowly add 31.9 g (202 mmol) of solid ethyl chloroiminoacetate hydrogen chloride to the stirring solution[1]. Note: The reaction is mildly exothermic; addition should be controlled to maintain room temperature.

-

Incubation: Seal the flask under a nitrogen atmosphere and allow the resultant slurry to stir continuously at room temperature (20-25 °C) overnight (approximately 12-16 hours)[1]. The extended stirring time is required to ensure the initial condensation intermediate fully cyclizes into the benzoxazole ring.

Phase 2: Workup and Purification

-

Filtration: Filter the crude reaction mixture through a tightly packed plug of Celite[1].

-

Causality: This step is critical. The reaction generates insoluble ammonium chloride salts and unreacted iminoacetate byproducts. Celite traps these fine particulates efficiently without clogging, which would otherwise occur with standard filter paper, ensuring a clean organic filtrate.

-

-

Concentration: Transfer the filtrate to a rotary evaporator. Concentrate the solution under reduced pressure (approximately 15 torr) at a water bath temperature not exceeding 35 °C to yield a solid crude residue[1].

-

Chromatography: Purify the solid residue via flash column chromatography on silica gel. Utilize neat chloroform as the mobile phase (elution solvent)[1].

-

Causality: Chloroform provides the precise polarity required to elute the relatively non-polar 2-chloromethyl-4,7-dichlorobenzoxazole while retaining highly polar baseline impurities and any trace unreacted starting materials on the silica stationary phase.

-

-

Isolation: Collect the appropriate fractions (monitored via TLC, UV active). Pool and concentrate the fractions under reduced pressure to yield the final product[1].

Sequential workflow for the synthesis and isolation of the target benzoxazole.

Yield and Analytical Expectations

Following the protocol strictly as defined above will yield a high-purity intermediate suitable for downstream coupling reactions (e.g., amine alkylation to form aminopyridone bridges).

Table 2: Yield Data

| Parameter | Value | Notes |

| Theoretical Yield | 31.69 g | Based on 134 mmol of limiting reagent. |

| Actual Yield | 26.6 g | As reported in validated patent literature[1]. |

| Percentage Yield | 86% | Indicates highly efficient cyclization[1]. |

| Physical State | Solid | Typically presents as an off-white to pale yellow powder. |

References

-

European Patent Office. (1992). Synergism of HIV reverse transcriptase inhibitors (Patent No. EP 0484071 A2). Retrieved from[Link]

Sources

Application Note: 2-Chloromethyl-4,7-dichlorobenzoxazole as a Strategic Building Block in Organic Synthesis

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Application Focus: Synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Executive Summary

In modern medicinal chemistry, the rational design of antiviral therapeutics relies heavily on bifunctional building blocks that offer both structural rigidity and reactive handles for late-stage functionalization. 2-Chloromethyl-4,7-dichlorobenzoxazole (CAS: 135397-31-8) serves as a premier synthon in this regard. It is most notably utilized as the critical electrophilic precursor in the synthesis of L-697,661 , a highly potent pyridinone-based non-nucleoside reverse transcriptase inhibitor (NNRTI) targeting HIV-1[1],[2].

This application note provides a comprehensive, self-validating guide to handling, reacting, and optimizing this benzoxazole derivative. By detailing the mechanistic causality behind each synthetic choice, this protocol ensures reproducible integration of the building block into complex drug discovery pipelines.

Chemical Profiling & Structural Rationale

The utility of 2-chloromethyl-4,7-dichlorobenzoxazole stems from its dual-action structural features, which satisfy both synthetic requirements and pharmacological targeting parameters[3].

-

The 4,7-Dichloro Substitution (Pharmacological Rationale): The two chlorine atoms provide critical steric bulk and lipophilicity. In the final drug molecule (L-697,661), these halogens occupy a specific hydrophobic pocket within the HIV-1 reverse transcriptase enzyme, engaging in halogen- π interactions with aromatic amino acid residues (such as Tyr181 and Tyr188) to anchor the inhibitor allosterically[2].

-

The Chloromethyl Group (Synthetic Rationale): The −CH2Cl moiety acts as a highly reactive electrophilic center. The adjacent electron-withdrawing benzoxazole ring stabilizes the transition state during nucleophilic attack, making it an ideal candidate for mild SN2 alkylation with various amines.

Quantitative Chemical Data Summary

| Property | 2-Chloromethyl-4,7-dichlorobenzoxazole | L-697,661 (Final NNRTI Product) |

| CAS Number | 135397-31-8 | 135525-78-9 |

| Molecular Formula | C8H4Cl3NO | C16H15Cl2N3O2 |

| Molecular Weight | 236.48 g/mol | 352.21 g/mol |

| Role in Synthesis | Electrophilic Building Block | Active Pharmaceutical Ingredient |

| Target Mechanism | N/A | HIV-1 RT Allosteric Inhibition |

Experimental Protocols: Self-Validating Synthetic Workflow

The following methodologies detail the two-stage synthesis from raw precursors to the final NNRTI. Every step is designed as a self-validating system, incorporating checkpoints to verify reaction success before proceeding.

Protocol A: Cyclocondensation to Yield the Benzoxazole Building Block

This protocol outlines the formation of 2-chloromethyl-4,7-dichlorobenzoxazole via the condensation of an aminophenol with an imino ether[1].

Reagents:

-

2-Amino-3,6-dichlorophenol (134 mmol, 23.91 g)

-

Ethyl chloroiminoacetate hydrogen chloride (202 mmol, 31.9 g)

-

Methylene chloride ( CH2Cl2 , 270 mL)

Step-by-Step Methodology & Causality:

-

Preparation: Suspend 2-amino-3,6-dichlorophenol in 270 mL of anhydrous CH2Cl2 under an inert nitrogen atmosphere.

-

Causality: Anhydrous conditions prevent the premature hydrolysis of the moisture-sensitive imino ether reagent.

-

-

Reagent Addition: Add solid ethyl chloroiminoacetate hydrogen chloride in a single portion to create a slurry.

-

Causality: Ethyl chloroiminoacetate is specifically chosen over chloroacetyl chloride. It allows for a milder cyclocondensation, facilitating the closure of the benzoxazole ring without generating harsh acidic byproducts that could degrade the sensitive aminophenol precursor.

-

-

Reaction: Stir the resultant slurry at room temperature (20-25°C) for 12-16 hours (overnight).

-

Validation Checkpoint: TLC (Hexanes/Ethyl Acetate 8:2) should show the complete consumption of the starting phenol and the appearance of a new, highly UV-active spot.

-

-

Filtration: Filter the crude mixture through a plug of Celite.

-

Causality: This step efficiently removes insoluble polymeric byproducts and unreacted hydrochloride salts without requiring an aqueous workup, which could risk hydrolyzing the newly formed chloromethyl group.

-

-

Purification: Concentrate the filtrate under reduced pressure (15 torr). Subject the solid residue to silica gel column chromatography, eluting with pure chloroform.

-

Causality: The high lipophilicity of the dichlorobenzoxazole requires a moderately polar, non-protic halogenated solvent like chloroform to achieve optimal Rf separation from polar impurities.

-

-

Yield: Collection and concentration of the appropriate fractions yield approximately 26.6 g (86% yield) of the target building block[1].

Protocol B: SN2 Alkylation to Yield L-697,661

The building block is now coupled with a pyridinone nucleophile[1].

Reagents:

-

3-Amino-5-ethyl-6-methylpyridin-2-one (6.1 mmol, 0.93 g)

-

2-Chloromethyl-4,7-dichlorobenzoxazole (6.1 mmol, 1.44 g)

-

N,N-Diisopropylethylamine (DIPEA) (12.2 mmol)

-

Dimethylformamide (DMF, 15 mL)

Step-by-Step Methodology & Causality:

-

Activation: Dissolve the aminopyridone in DMF and add DIPEA.

-

Causality: DIPEA acts as a non-nucleophilic acid scavenger. It prevents the liberated HCl from protonating the nucleophilic amine, ensuring the amine remains active for the SN2 attack.

-

-

Coupling: Dropwise add a solution of the benzoxazole building block in DMF. Heat the mixture to 60°C for 4 hours.

-

Causality: The chloromethyl carbon is highly electrophilic. Heating provides the activation energy required to overcome the steric hindrance posed by the bulky benzoxazole ring during the bimolecular substitution.

-

-

Isolation: Quench the reaction with ice water to precipitate the crude product. Filter and recrystallize from ethanol to yield pure L-697,661.

Visualizing the Synthetic and Pharmacological Logic

To synthesize the complex relationships between the chemical precursors and their ultimate biological targets, the following diagrams map the synthetic workflow and the pharmacological mechanism of action.

Fig 1: Synthetic workflow utilizing 2-Chloromethyl-4,7-dichlorobenzoxazole to produce L-697,661.

Fig 2: Allosteric inhibition pathway of HIV-1 RT by the benzoxazole derivative L-697,661.

References

- European Patent Office. Synergism of HIV reverse transcriptase inhibitors - EP 0484071 A2.

- National Institutes of Health (PubMed). Effect of template secondary structure on the inhibition of HIV-1 reverse transcriptase by a pyridinone non-nucleoside inhibitor.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 65002, L 697661.

Sources

The Strategic Application of 2-Chloromethyl-4,7-dichlorobenzoxazole in Pharmaceutical Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazole Scaffold as a Privileged Motif in Medicinal Chemistry

The benzoxazole core, a heterocyclic system comprised of a fused benzene and oxazole ring, represents a "privileged scaffold" in medicinal chemistry. This designation is attributed to its recurrence in a multitude of biologically active compounds and its ability to interact with a diverse range of biological targets.[1][2] The rigid, planar structure of the benzoxazole moiety, coupled with its favorable metabolic stability, provides an excellent framework for the design of novel therapeutic agents.[3] The versatility of this scaffold is demonstrated by its presence in drugs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6]

The strategic functionalization of the benzoxazole ring is a key aspect of harnessing its therapeutic potential. The introduction of specific substituents can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its pharmacokinetic and pharmacodynamic profile. In this context, 2-Chloromethyl-4,7-dichlorobenzoxazole emerges as a highly valuable, yet underexplored, building block for drug discovery. The dichlorination at the 4 and 7 positions of the benzene ring can significantly impact the molecule's interaction with target proteins and its metabolic fate. More importantly, the 2-chloromethyl group serves as a reactive handle, a key electrophilic center, for the facile introduction of a wide array of functional groups through nucleophilic substitution reactions. This allows for the systematic exploration of chemical space and the generation of compound libraries for high-throughput screening.

This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of 2-Chloromethyl-4,7-dichlorobenzoxazole in pharmaceutical drug discovery. It is intended to serve as a practical resource for researchers and scientists engaged in the design and synthesis of novel bioactive molecules.

Proposed Synthesis of 2-Chloromethyl-4,7-dichlorobenzoxazole

Protocol 1: A Representative Synthesis of 2-Chloromethyl-4,7-dichlorobenzoxazole

This proposed synthesis involves a two-step process starting from the commercially available 2-amino-3,6-dichlorophenol. The first step is a condensation reaction with chloroacetic acid to form the corresponding 2-(chloromethyl)benzoxazole precursor, which is then chlorinated.

Materials:

-

2-Amino-3,6-dichlorophenol

-

Chloroacetic acid

-

Polyphosphoric acid (PPA)

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (catalyst)

-

Toluene

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Instrumentation:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

Step 1: Synthesis of 2-(Chloromethyl)-4,7-dichlorobenzoxazole Precursor

-

In a round-bottom flask, combine 2-amino-3,6-dichlorophenol (1 equivalent) and chloroacetic acid (1.2 equivalents).

-

Add polyphosphoric acid (PPA) as a dehydrating agent and solvent (approximately 10 times the weight of the aminophenol).

-

Heat the mixture with stirring to 140-160°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to approximately 80°C and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Step 2: Chlorination to 2-Chloromethyl-4,7-dichlorobenzoxazole

-

Dissolve the purified product from Step 1 in a suitable solvent such as toluene in a round-bottom flask equipped with a reflux condenser.

-

Add phosphorus oxychloride (POCl₃) (2-5 equivalents) and a catalytic amount of pyridine.[1]

-

Heat the reaction mixture to reflux (approximately 110°C) for 6-12 hours. Monitor the reaction by TLC.[1]

-

After completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to ice-water.

-

Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography to afford pure 2-Chloromethyl-4,7-dichlorobenzoxazole.

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Phosphorus oxychloride and polyphosphoric acid are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

The quenching of phosphorus oxychloride is highly exothermic and should be done with extreme care.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 2-Chloromethyl-4,7-dichlorobenzoxazole lies in the high reactivity of the chloromethyl group at the 2-position. This group acts as a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles.[2] This reactivity allows for the introduction of diverse functionalities, making it an ideal scaffold for the construction of compound libraries for drug discovery.

Figure 1: General reactivity of 2-Chloromethyl-4,7-dichlorobenzoxazole with various nucleophiles.

Application in the Synthesis of Kinase Inhibitors

A significant application of benzoxazole derivatives is in the development of protein kinase inhibitors.[7][8] Many kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[9] The benzoxazole scaffold can be elaborated to fit into the ATP-binding pocket of kinases, thereby inhibiting their activity.

The 2-chloromethyl group of 2-Chloromethyl-4,7-dichlorobenzoxazole provides a convenient attachment point for linkers and pharmacophores that can interact with specific residues within the kinase active site. For instance, reaction with an appropriate amine-containing fragment can lead to the synthesis of potent kinase inhibitors.

Figure 2: Workflow for the synthesis of a generic kinase inhibitor.

Illustrative Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase

Many benzoxazole-based inhibitors target receptor tyrosine kinases (RTKs), which are integral to cell proliferation, survival, and angiogenesis. The following diagram illustrates a simplified RTK signaling pathway and the point of intervention for a hypothetical benzoxazole inhibitor.

Figure 3: Inhibition of an RTK signaling pathway.

Experimental Protocols for Derivatization

The following protocols provide detailed, step-by-step methodologies for the derivatization of 2-Chloromethyl-4,7-dichlorobenzoxazole with representative nucleophiles.

Protocol 2: Synthesis of a 2-(Aminomethyl)benzoxazole Derivative

This protocol describes the reaction of 2-Chloromethyl-4,7-dichlorobenzoxazole with a primary amine.

Materials:

-

2-Chloromethyl-4,7-dichlorobenzoxazole

-

Primary amine (e.g., aniline or a more complex amine fragment)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the primary amine (1.1 equivalents) in acetonitrile or DMF, add potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of 2-Chloromethyl-4,7-dichlorobenzoxazole (1.0 equivalent) in the same solvent dropwise.

-

Heat the reaction mixture to 60-80°C and monitor the reaction by TLC. The reaction time can vary from 2 to 12 hours depending on the reactivity of the amine.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-(aminomethyl)benzoxazole derivative.

Protocol 3: Synthesis of a 2-(Thiomethyl)benzoxazole Derivative

This protocol details the reaction with a thiol.

Materials:

-

2-Chloromethyl-4,7-dichlorobenzoxazole

-

Thiol (e.g., thiophenol)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF) or DMF

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the thiol (1.1 equivalents) in THF or DMF at 0°C, add sodium hydride (1.2 equivalents) portion-wise (or potassium carbonate, 2.0 equivalents, at room temperature).

-

Stir the mixture at 0°C (for NaH) or room temperature (for K₂CO₃) for 30 minutes.

-

Add a solution of 2-Chloromethyl-4,7-dichlorobenzoxazole (1.0 equivalent) in the same solvent dropwise at the same temperature.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the 2-(thiomethyl)benzoxazole derivative.

Data Summary

The following table summarizes the key characteristics and potential applications of derivatives synthesized from 2-Chloromethyl-4,7-dichlorobenzoxazole.

| Derivative Class | Nucleophile | Potential Therapeutic Area | Rationale |

| 2-(Aminomethyl) | Amines | Oncology (Kinase Inhibitors) | The amine linkage is a common motif in kinase inhibitors, allowing for hydrogen bonding interactions in the ATP-binding site. |

| 2-(Thiomethyl) | Thiols | Antimicrobial, Anticancer | Thioether linkages can modulate lipophilicity and introduce new interaction points with biological targets. |

| 2-(Alkoxymethyl) | Alcohols | Anti-inflammatory | Ether derivatives can alter the pharmacokinetic properties of the parent molecule. |

| 2-(Azidomethyl) | Azides | Bioorthogonal Chemistry | The azide group can be used for "click" chemistry to attach the benzoxazole scaffold to other molecules. |

| 2-(Cyanomethyl) | Cyanide | Anticancer | The nitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups. |

Conclusion

2-Chloromethyl-4,7-dichlorobenzoxazole is a promising and versatile building block for pharmaceutical drug discovery. Its strategic dichlorination pattern and the presence of a reactive 2-chloromethyl group offer a powerful platform for the synthesis of diverse and potentially potent bioactive molecules. The protocols and application notes provided in this guide are intended to facilitate the exploration of this valuable scaffold in the ongoing quest for novel therapeutics. The ability to readily generate libraries of substituted benzoxazoles from this intermediate makes it a valuable tool for lead discovery and optimization in various therapeutic areas, most notably in the development of next-generation kinase inhibitors for cancer therapy.

References

- CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole - Google P

-

Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. [Link]

- US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google P

-

United States Patent (19) - Googleapis.com. [Link]

-

Method for preparing 2,6-dichloro benzoxazole - Eureka | Patsnap. [Link]

-

Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. - semanticscholar.org. [Link]

-

Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors - PubMed. [Link]

-

Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer A. [Link]

-

POLYMERIZATION INHIBITOR COMPOSITIONS - European Patent Office - EP 3347333 B1 - EPO. [Link]

-

SYNTHESIS OF N-ARYL-2-AMINOBENZOXAZOLES FROM SUBSTITUTED BENZOXAZOLE-2-THIOL AND 2-CHLORO-N-ARYLACETAMIDES IN KOH-DMF SYSTEM Gua. [Link]

-

(PDF) SYNTHESIS OF N-{[5-(2,4-DICHLOROPHENYL)-1, 3, 4-OXADIAZOL- 2-YL] METHYL} AMINE DERIVATIVES AS ANTICANCER PRECURSORS - ResearchGate. [Link]

- CN102432559A - Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method - Google P

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC. [Link]

-

4-methoxycarbonyl-2-methyl-1,3-oxazole - Organic Syntheses Procedure. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis - ResearchGate. [Link]

-

WIPO - Search International and National Patent Collections. [Link]

-

Drug Discovery - Inhibitor | chemical-kinomics. [Link]

-

Trends in kinase drug discovery: targets, indications and inhibitor design - BIOCEV. [Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. [Link]

-

bis-(2, 4-dinitro-aniline)-(2'-aryl- amine)-S-triazine and Biological Activity Studies. [Link]

-

Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. [Link]

Sources

- 1. CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole - Google Patents [patents.google.com]

- 2. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Method for preparing 2,6-dichloro benzoxazole - Eureka | Patsnap [eureka.patsnap.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 9. researchgate.net [researchgate.net]

Application Notes & Protocols: Strategic Functionalization of 2-Chloromethyl-4,7-dichlorobenzoxazole via Transition Metal-Catalyzed Cross-Coupling

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] 2-Chloromethyl-4,7-dichlorobenzoxazole represents a highly versatile, yet underexplored, building block for chemical library synthesis and drug discovery. The presence of a reactive benzylic-type chloride at the 2-position serves as an excellent electrophilic handle for derivatization, while the dichlorinated benzene ring offers sites for potential later-stage functionalization. This technical guide provides in-depth protocols and expert insights into the transition metal-catalyzed cross-coupling of this substrate, enabling the efficient construction of diverse carbon-carbon and carbon-nitrogen bonds. We will explore key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, detailing optimized catalytic systems, step-by-step procedures, and the mechanistic rationale behind experimental design choices.

The Core Building Block: Reactivity Profile of 2-Chloromethyl-4,7-dichlorobenzoxazole

The synthetic utility of 2-Chloromethyl-4,7-dichlorobenzoxazole is primarily dictated by the reactivity of the chloromethyl group. This functional group behaves as a benzylic halide, making it a potent electrophile for a variety of nucleophilic substitution and cross-coupling reactions.[5] The C-Cl bond is readily activated by low-valent transition metal catalysts, particularly Palladium(0) complexes, initiating catalytic cycles for bond formation.

The two chlorine atoms on the benzoxazole core (at positions 4 and 7) are significantly less reactive aryl chlorides. While they can participate in cross-coupling under more forcing conditions, the protocols detailed herein are optimized for selective reaction at the more labile chloromethyl position. This chemoselectivity is a critical advantage, allowing for a modular approach to library synthesis.

Foundational Principles: The Palladium-Catalyzed Cross-Coupling Cycle

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[6][7] Most of the protocols described below operate via a common palladium-based catalytic cycle, which generally consists of three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the electrophile (2-Chloromethyl-4,7-dichlorobenzoxazole), cleaving the C-Cl bond and forming a new organopalladium(II) complex.[6][8]

-

Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The nucleophilic coupling partner (e.g., an organoboron compound, an alkyne, or an amine) displaces a ligand on the Pd(II) complex.[8][9]

-

Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][10]

Understanding this fundamental mechanism is key to troubleshooting and optimizing reaction conditions. For instance, the choice of ligand is critical as it modulates the electron density and steric environment of the palladium center, directly impacting the efficiency of each step in the cycle.[10]

Application Protocols: C-C Bond Formation

Suzuki-Miyaura Coupling: Synthesis of 2-Arylmethyl and 2-Vinylmethyl Benzoxazoles

The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp³) bonds by coupling the benzylic chloride with aryl- or vinylboronic acids.[11][12] This reaction is prized for its mild conditions and tolerance of a wide range of functional groups.

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Chloromethyl-4,7-dichlorobenzoxazole (1.0 eq.), the corresponding aryl- or vinylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.5 eq.).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%). The choice of catalyst can be critical for challenging substrates.[13]

-

Solvent Addition: Add a degassed solvent mixture, typically Toluene/Water (e.g., 5:1 ratio, 0.1 M concentration relative to the substrate).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |

| 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 80-95 | Classic, effective for electron-neutral/rich boronic acids.[13] |

| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 | Highly active system, good for sterically hindered substrates.[13] |

| 3 | PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 100 | 85-95 | Effective for a broad range of substrates. |

Sonogashira Coupling: Synthesis of 2-Alkynylmethyl Benzoxazoles

The Sonogashira reaction facilitates the formation of a C(sp)-C(sp³) bond between the chloromethyl group and a terminal alkyne.[14][15] This transformation is invaluable for introducing alkynyl moieties, which are versatile functional groups for further chemistry, including click reactions and cyclizations. The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[16]

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-Chloromethyl-4,7-dichlorobenzoxazole (1.0 eq.), Pd(PPh₃)₂Cl₂ (2 mol%), and copper(I) iodide (CuI, 4 mol%).

-

Solvent and Base: Add a suitable solvent such as anhydrous THF or DMF, followed by a degassed base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq.).

-

Nucleophile Addition: Add the terminal alkyne (1.3 eq.) dropwise to the mixture at room temperature.

-

Reaction Execution: Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. Monitor for completion by TLC or LC-MS (typically 2-8 hours).

-

Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the residue by flash column chromatography.

Application Protocols: C-N Bond Formation

Buchwald-Hartwig Amination: Synthesis of 2-Aminomethyl Benzoxazoles

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a crucial transformation in pharmaceutical and medicinal chemistry.[9][17] It allows for the coupling of the benzylic chloride with a wide variety of primary and secondary amines.

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 1.2 eq. relative to Pd), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq.).

-

Reagent Addition: Add 2-Chloromethyl-4,7-dichlorobenzoxazole (1.0 eq.) and the desired primary or secondary amine (1.2 eq.).

-

Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane (0.1-0.2 M).

-

Reaction Execution: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction by LC-MS. Reactions are often complete within 6-24 hours.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude material via column chromatography on silica gel.

| Entry | Palladium Precatalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |

| 1 | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 75-90 | Good for a range of primary and secondary amines.[9] |

| 2 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 80-95 | Milder base, good for functional group tolerance.[18] |

| 3 | XPhos Pd G3 | XPhos | K₃PO₄ | t-Amyl alcohol | 120 | >90 | Highly active catalyst system for challenging couplings.[19] |

General Experimental Workflow and Key Considerations

The success of these cross-coupling reactions hinges on careful experimental technique, particularly the exclusion of oxygen and moisture, which can deactivate the catalyst.

-

Ligand Choice: The ligand is not merely a spectator. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) often accelerate the rate-limiting oxidative addition and final reductive elimination steps, leading to higher yields and faster reactions.[10][20] Bidentate ligands like Xantphos can prevent side reactions by promoting reductive elimination over other pathways.[18]

-

Base and Solvent: The choice of base is critical. Suzuki reactions often use carbonates (K₂CO₃) or phosphates (K₃PO₄), while Buchwald-Hartwig aminations require stronger bases like alkoxides (NaOtBu).[11][17] The solvent must be anhydrous and capable of solvating both the organic and inorganic reagents. Common choices include toluene, dioxane, and THF.

Conclusion

2-Chloromethyl-4,7-dichlorobenzoxazole is a valuable and synthetically tractable starting material for the rapid diversification of the privileged benzoxazole core. The transition metal-catalyzed cross-coupling protocols detailed in this guide provide researchers, scientists, and drug development professionals with reliable and robust methods for constructing diverse libraries of C-C and C-N linked analogues. By understanding the underlying catalytic cycles and the rationale for selecting specific reagents, chemists can effectively leverage these powerful reactions to accelerate their research and discovery programs.

References

- Unlocking Therapeutic Potential: The Journey of Benzoxazole Derivatives in Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- Wang, Z., & Zhang, Y. (2008). Palladium-Catalyzed Cross Coupling Reaction of Benzyl Bromides with Diazoesters for Stereoselective Synthesis of (E)

- Di Micco, S., et al. (2024).

- Various Authors. (n.d.). Biological activities of benzoxazole and its derivatives.

- LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.

- The Discovery and Synthesis of Novel Benzoxazole Compounds: A Technical Guide. Benchchem.

- A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). Indo American Journal of Pharmaceutical Research.

- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach AB.

- Nájera, C., & Yus, M. (2009). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters.

- Wipf, P. (2006). The Synthetic & Mechanistic Organic Chemistry of Palladium. Wipf Group, University of Pittsburgh.

- Buchwald–Hartwig amin

- Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. ScienceDirect.

- A new efficient palladium catalyst for Heck reactions of deactiv

- A Comparative Guide to Catalytic Systems for Cross-Coupling Reactions of 2-(Chloromethyl)benzoic Acid. Benchchem.

- Heck reaction. Wikipedia.

- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Transition Metal Catalyzed Cross-Coupling Reactions. (2021). MDPI.

- Heck Reaction. Organic Chemistry Portal.

- Sonogashira coupling. Wikipedia.

- Wang, J.-D., et al. (2013).

- Sonogashira Coupling. Organic Chemistry Portal.

- UTILIZTION OF THE SUZUKI COUPLING TO ENHANCE THE ANTITUBERCULOSIS ACTIVITY OF ARYL OXAZOLES. (2010). Bioorganic & Medicinal Chemistry Letters.

- Transition Metal-Promoted Synthesis of Remotely Functionalized 2-Aryl Benzoxazoles from 2-Amidophenol through C-H Functionaliz

- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). MDPI.

- Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles.

- Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society.

- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.

- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Royal Society of Chemistry.

- Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. (2021). MDPI.

- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.

- LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.

- Cross-coupling Reaction using Transition Metal Catalysts [C-C Bond Formation]. Tokyo Chemical Industry Co., Ltd.

- Palladium Catalyzed Domino Sonogashira Coupling of 2-Chloro-3-(Chloromethyl)Quinolines with Terminal Acetylenes Followed by Dimerization. (2019).

- Suzuki Coupling. Organic Chemistry Portal.

- Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II)

- Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method. (2012).

- Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. Royal Society of Chemistry.

- SYNTHESIS AND PROPERTIES OF NEW 2-BENZOTHIAZOLE AND 2-BENZOXAZOLE-NITROARYL-SULFIDES. Revue Roumaine de Chimie.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

Sources